6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Overview
Description
6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is a heterocyclic compound that features a piperidine ring substituted with a difluoromethyl group and a pyridine ring substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using reagents such as difluoromethyl bromide or difluoromethyl sulfone.
Coupling with Pyridine: The piperidine derivative is then coupled with a pyridine derivative through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves palladium catalysis and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the pyridine ring to piperidine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives.
Scientific Research Applications
6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a scaffold for designing drugs with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The piperidine and pyridine rings contribute to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Difluoromethylated Compounds: Other compounds containing the difluoromethyl group, such as certain trifluoromethylated drugs, show similar pharmacological properties.
Uniqueness
6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is unique due to the combination of the difluoromethyl group with the piperidine and pyridine rings, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and development.
Properties
IUPAC Name |
6-[4-(difluoromethyl)piperidin-1-yl]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3/c12-11(13)8-3-5-16(6-4-8)10-2-1-9(14)7-15-10/h1-2,7-8,11H,3-6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJCUXYWNPLSLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.